An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropanol
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropanol
Introduction: The Unique Profile of a Fluorinated Alcohol
2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula C₃H₃F₅O, is a significant member of the fluorinated alcohol family, distinguished by the heavy fluorination of its propyl chain. This structural feature imparts a unique combination of physical and chemical properties, making it a valuable compound for researchers, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strong electron-withdrawing nature of the five fluorine atoms profoundly influences the alcohol's acidity, polarity, and intermolecular interactions, setting it apart from its non-fluorinated analog, 1-propanol.
This technical guide provides a comprehensive exploration of the core physical properties of PFP. It is designed to be a practical resource for scientists and drug development professionals, offering not just data, but also insights into the experimental methodologies used to determine these properties and their implications for practical applications. The unique properties of PFP make it an excellent solvent for a wide range of organic compounds and a valuable reagent in chemical synthesis, enhancing reaction rates and yields.[1]
Core Physicochemical Characteristics
The foundational physical properties of any chemical compound are critical for its application in a laboratory or industrial setting. For 2,2,3,3,3-Pentafluoropropanol, these properties are pivotal for everything from reaction stoichiometry and solvent selection to formulation and safety protocols.
Molecular Identity and Molar Mass
The starting point for understanding any molecule is its fundamental composition.
The molecular weight is a critical parameter for all stoichiometric calculations, ensuring precise control over reaction conditions and product yields.
Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The molecular weight of PFP is authoritatively determined using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule.
-
Sample Preparation: A dilute solution of 2,2,3,3,3-Pentafluoropropanol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this purpose.
-
Mass Analysis: The ionized molecules and their fragments are accelerated through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion provides the molecular weight. For PFP, the molecular ion peak will be observed at approximately m/z 150.
Bulk Physical Properties
The bulk properties of a liquid are those that describe its macroscopic behavior and are crucial for its use as a solvent or in fluidic systems.
| Property | Value | Conditions |
| Appearance | Clear, colorless to slightly yellow liquid | Ambient Temperature |
| Density | 1.505 g/mL | at 25 °C[6] |
| Boiling Point | 78 - 82 °C | Atmospheric Pressure[2][4][7] |
| Melting Point | Data not consistently available; listed as both solid and liquid at room temperature in various sources.[2][5] | |
| Vapor Pressure | 46.14 mmHg | at 25 °C[7] |
| Viscosity | Data not available in cited literature | |
| Surface Tension | Data not available in cited literature |
Insights into Bulk Properties
The high density of PFP compared to water (1.0 g/mL) is a direct consequence of the high atomic weight of fluorine. The boiling point is notably higher than that of more volatile fluorinated compounds, which is attributed to the presence of the hydroxyl group and its capacity for hydrogen bonding. The conflicting reports on its melting point may be due to impurities or differences in measurement conditions; however, it is most commonly supplied and handled as a liquid.
Experimental Protocol: Density Measurement Using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a controlled temperature (25 °C), and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference substance.
-
Measurement: The pycnometer is emptied, dried, and filled with 2,2,3,3,3-Pentafluoropropanol.
-
Equilibration and Weighing: The filled pycnometer is placed in a thermostatic bath at 25 °C to allow the liquid to reach thermal equilibrium. Any excess liquid is removed, and the pycnometer is weighed.
-
Calculation: The mass of the PFP is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the PFP by the calibrated volume of the pycnometer.
Optical and Spectroscopic Properties
Optical and spectroscopic data provide insight into the molecular structure and purity of a compound.
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
-
Refractive Index (n20/D): 1.288
This low refractive index is characteristic of many fluorinated compounds.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation of identity.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a triplet for the methylene (-CH₂-) protons, split by the adjacent difluoro group, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon environments: the -CH₂OH carbon, the -CF₂- carbon, and the -CF₃ carbon.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For PFP, two signals are expected: a triplet for the -CF₃ group, split by the adjacent -CF₂- group, and a quartet for the -CF₂- group, split by the -CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum of PFP will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.[8]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. In addition to the molecular ion peak, common fragments may arise from the loss of water or cleavage of the C-C bonds.[8]
Solubility and Partitioning Behavior
The solubility of PFP is a key factor in its utility as a solvent and in drug delivery applications.
-
Water Solubility: Soluble in water, with a reported value of 21.9 g/L at 25 °C.[7]
-
Organic Solvent Solubility: Readily soluble in many common organic solvents, including ethers, alcohols, and chlorinated solvents.
-
LogP (Octanol-Water Partition Coefficient): 1.23[7]
The moderate LogP value indicates a degree of lipophilicity, which, combined with its water solubility, makes PFP a versatile solvent capable of dissolving a range of polar and non-polar compounds.
Safety and Handling
Proper handling of 2,2,3,3,3-Pentafluoropropanol is essential to ensure laboratory safety.
-
Flash Point: 11.6 ± 25.9 °C[7]
-
General Hazards: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
Conclusion
2,2,3,3,3-Pentafluoropropanol possesses a distinct set of physical properties derived from its unique molecular structure. Its high density, moderate boiling point, and versatile solubility profile make it a valuable tool in modern chemical research and development. An understanding of these properties, grounded in the experimental methodologies used for their determination, is crucial for its effective and safe application. While data on certain properties like viscosity and surface tension are not widely available, the existing body of knowledge provides a strong foundation for its use in diverse applications, from a reaction solvent to a building block in the synthesis of novel fluorinated molecules.
References
- Cabrita Teixeira, M. (2014). Complex Interfacial Behaviour of Mixtures of Fluorinated and Hydrogenated Alcohols. Instituto Superior Técnico.
-
DataPhysics Instruments. (n.d.). How does the pendant drop method work?. Retrieved from [Link]
-
Honeywell. (n.d.). Surface Tension. Retrieved from [Link]
-
PhysLab. (2018). Measuring the Surface Tension of Water using the Pendant Drop Method. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Zisman, W. A. (1963). SURFACE CHEMISTRY OF FLUOROCHEMICALS.
-
ResearchGate. (2000). Surface tension of 2,2,2-trifluoroethanol. Retrieved from [Link]
Sources
- 1. Liquid Surface Tension Measurement by Pendant Drop Method – Paul Wu's Blog [materean.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. blog.rheosense.com [blog.rheosense.com]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
